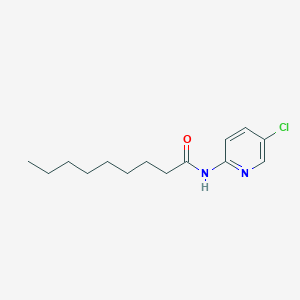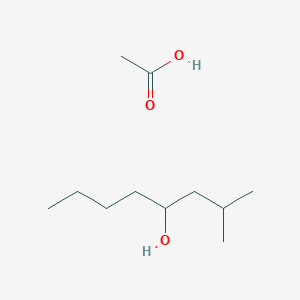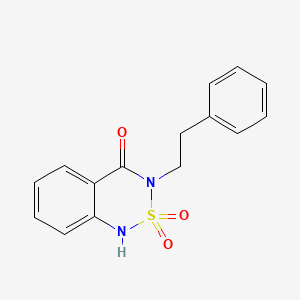![molecular formula C20H29NO B14213092 4'-(Dibutylamino)-5,6-dihydro[1,1'-biphenyl]-3(4H)-one CAS No. 548792-44-5](/img/structure/B14213092.png)
4'-(Dibutylamino)-5,6-dihydro[1,1'-biphenyl]-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-(Dibutylamino)-5,6-dihydro[1,1’-biphenyl]-3(4H)-one is an organic compound with a complex structure that includes a biphenyl core and a dibutylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Dibutylamino)-5,6-dihydro[1,1’-biphenyl]-3(4H)-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of biphenyl derivatives with dibutylamine under specific conditions to introduce the dibutylamino group. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as acid catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include the use of continuous flow reactors and advanced purification techniques to minimize byproducts and enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4’-(Dibutylamino)-5,6-dihydro[1,1’-biphenyl]-3(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The dibutylamino group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like acetonitrile or tetrahydrofuran .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized biphenyl compounds .
Aplicaciones Científicas De Investigación
4’-(Dibutylamino)-5,6-dihydro[1,1’-biphenyl]-3(4H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and protein binding.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4’-(Dibutylamino)-5,6-dihydro[1,1’-biphenyl]-3(4H)-one involves its interaction with molecular targets such as enzymes and receptors. The dibutylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
4-(Dibutylamino)-2-hydroxybenzaldehyde: Similar in structure but with a hydroxyl group instead of a ketone.
4-(Dibutylamino)benzoic acid: Contains a carboxylic acid group instead of a ketone.
Dihydroxybiphenyl: Lacks the dibutylamino group but has hydroxyl groups on the biphenyl core .
Uniqueness
4’-(Dibutylamino)-5,6-dihydro[1,1’-biphenyl]-3(4H)-one is unique due to its specific combination of a dibutylamino group and a biphenyl core, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
548792-44-5 |
|---|---|
Fórmula molecular |
C20H29NO |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
3-[4-(dibutylamino)phenyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C20H29NO/c1-3-5-14-21(15-6-4-2)19-12-10-17(11-13-19)18-8-7-9-20(22)16-18/h10-13,16H,3-9,14-15H2,1-2H3 |
Clave InChI |
GOQGORJZEKGQAF-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C1=CC=C(C=C1)C2=CC(=O)CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


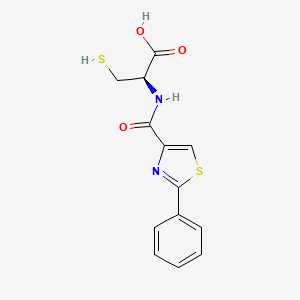

![2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1,6-naphthyridine](/img/structure/B14213031.png)
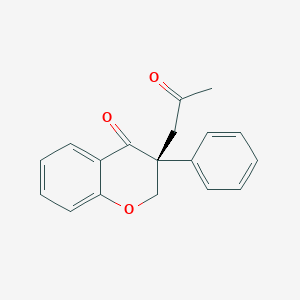
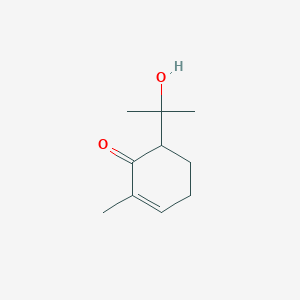
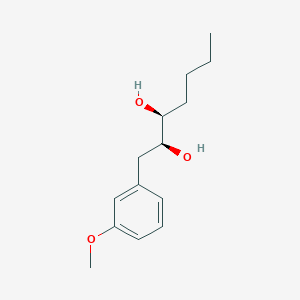
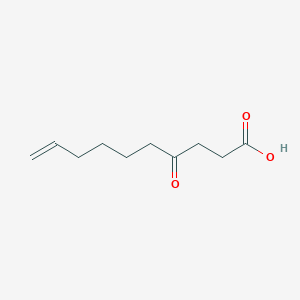
![Pyridinium, 1-[8-[(2R)-1-oxo-2-phenylpropoxy]octyl]-, iodide](/img/structure/B14213068.png)
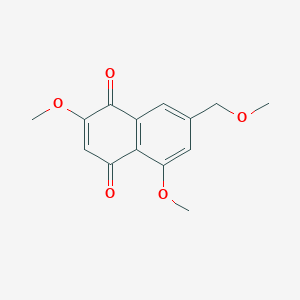
![Phosphonic acid, [[2-(2,2-diphenylethenyl)phenyl]methyl]-, diethyl ester](/img/structure/B14213070.png)

